molecular formula C18H17ClN2O2S B11153941 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11153941
M. Wt: 360.9 g/mol
InChI Key: LXWDYJJTUHCXGY-UHFFFAOYSA-N
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Description

The target compound features a 1,3-thiazole core substituted at position 2 with a 2-chlorophenyl group, at position 4 with a methyl group, and at position 5 with a carboxamide linked to a 3-(furan-2-yl)propyl chain. This structure combines a heteroaromatic thiazole ring with a chlorinated aryl group and a furan-containing side chain, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17ClN2O2S/c1-12-16(17(22)20-10-4-6-13-7-5-11-23-13)24-18(21-12)14-8-2-3-9-15(14)19/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,20,22)

InChI Key

LXWDYJJTUHCXGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the thiazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways crucial for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro tests have shown that derivatives of thiazole compounds can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through various assays including MTT and SRB assays .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Source) Core Structure Key Substituents Biological Activity (if reported) Notable Features
Target Compound 1,3-Thiazole-5-carboxamide 2-(2-chlorophenyl), 4-methyl, N-[3-(furan-2-yl)propyl] Not explicitly stated Furan side chain for metabolic stability; chlorophenyl for lipophilicity .
Compound 13 () 1H-1,2,4-Triazole-3-carboxamide 1-(2-chlorophenyl), 5-cyclopropyl, N-[3-(2,5-dioxopyrrolidin-1-yl)propyl] Not reported Triazole core; pyrrolidinone side chain for hydrogen bonding .
N-(2-Chlorophenyl)methyl analog () 1,3-Thiazole-5-carboxamide N-[(2-chlorophenyl)methyl], 2-{[(furan-2-yl)methyl]amino} Not reported Benzyl-linked chlorophenyl; shorter furan-methyl side chain .
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () 1,3,4-Thiadiazole-2-amine 5-(3-phenylpropyl), N-(2-chlorophenyl) Not reported Thiadiazole core with two nitrogens; phenylpropyl for enhanced rigidity .
Thiazole-4-carboxamide () 1,3-Thiazole-4-carboxamide 2-(piperidin-4-yl), N-isopropyl, bromo-chloropyridinyl Fungicidal, antiviral Pyridine and bromine substituents; intramolecular hydrogen bonds .
Compound 152 () Pyrimidine-5-carboxamide 4-((3-aminophenyl)sulfonamido)propyl, 2-(methylsulfonyl), N-(2-chlorophenyl) Kinase inhibition (implied) Sulfonamide and sulfonyl groups; pyrimidine core for π-stacking .

Physicochemical and Electronic Properties

  • Thiazole vs. Triazole/Thiadiazole Cores : The thiazole ring (one sulfur, one nitrogen) offers moderate electron-withdrawing effects, whereas triazoles (three nitrogens) and thiadiazoles (two nitrogens, one sulfur) provide stronger hydrogen-bonding capabilities and varied charge distributions. This impacts target binding and metabolic stability .
  • Substituent Effects: The 2-chlorophenyl group in the target compound and analogs enhances lipophilicity and may facilitate aryl-π interactions in biological targets . Bromine and pyridine substituents () increase molecular weight and polarizability, possibly enhancing antiviral activity via halogen bonding or metal coordination .

Biological Activity

The compound 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 335.82 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methylthiazole-5-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Thiazoles are believed to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
Cell LineIC50 (µM)Reference
MCF712.5
A54926
HepG217.82

A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 and A549 cell lines, with IC50 values indicating effective growth inhibition .

Antibacterial Activity

Thiazole derivatives have also shown promising antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

  • Target Bacteria : Common targets include Staphylococcus aureus and Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
S. aureus0.008
E. coli0.012

These values suggest that the compound may be more effective than traditional antibiotics in certain cases, showing potential for development into a therapeutic agent.

Antifungal Activity

The antifungal activity of thiazole derivatives is another area of interest. Research indicates that these compounds can disrupt fungal cell membranes or inhibit essential biosynthetic pathways.

Fungal StrainMIC (µg/mL)Reference
Candida albicans32
Aspergillus niger16

These findings suggest that this compound could serve as a lead for developing new antifungal treatments.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several thiazole derivatives, including our compound, against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antibacterial Screening : In a comparative study of thiazole derivatives against common bacterial strains, this compound displayed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

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